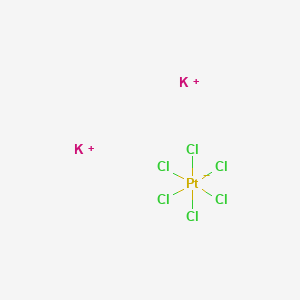
Potassium hexachloroplatinate(IV)
カタログ番号 B1585519
分子量: 486 g/mol
InChIキー: DPAIVKJGTXERIM-UHFFFAOYSA-H
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04565884
Procedure details


An 8 gram portion of platinum metal was digested in 250 ml of aqua regia to form chloroplatinic acid. Potassium chloride (12 g) solution was added to immediately precipitate potassium hexachloroplatinate(IV) which was subsequently reduced to potassium tetrachloroplatinite (II) with 2 grams of hydrazine hydrochloride. To the red aqueous solution of potassium tetrachloroplatinite was added 6 ml of 1,2-diaminocyclohexane (Aldrich) and enough 0.5N NaOH to adjust the pH to 7. After overnight stirring, 10 grams (64% yield) of dichloro(1,2-diaminocyclohexane)platinum was collected as a yellow precipitate. The commercial diaminocyclohexane used in this synthesis was a mixture of cis and trans isomers and the platinum complex was therefore also an isomeric mixture. It should be noted that isomerically pure complex can be prepared from readily synthesized cis and trans isomers of diaminocyclohexane or from easily resolved pure enantiomers thereof, as prepared by the process of, e.g., U.S. Pat. No. 4,169,846.







Yield
64%
Identifiers


|
REACTION_CXSMILES
|
[Cl-].[K+].[Cl:3][Pt-2:4](Cl)(Cl)(Cl)(Cl)[Cl:5].[K+].[K+].Cl[Pt-2](Cl)(Cl)Cl.[K+].[K+].Cl.NN.[NH2:22][CH:23]1[CH2:28][CH2:27][CH2:26][CH2:25][CH:24]1[NH2:29].[OH-].[Na+]>>[CH2:27]1[CH2:28][CH:23]([NH-:22])[CH:24]([NH-:29])[CH2:25][CH2:26]1.[Cl:3][Pt+2:4][Cl:5] |f:0.1,2.3.4,5.6.7,8.9,11.12,13.14|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Pt-2](Cl)(Cl)Cl.[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NN
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Pt-2](Cl)(Cl)Cl.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
NC1C(CCCC1)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After overnight stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1CCC(C(C1)[NH-])[NH-].Cl[Pt+2]Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10 g | |
| YIELD: PERCENTYIELD | 64% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
